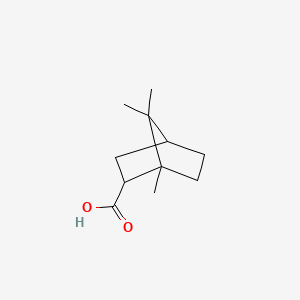
CAMPHANIC ACID
Cat. No. B1197252
M. Wt: 182.26 g/mol
InChI Key: ZURRKVIQUKNLHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05278332
Procedure details


The formed substance, 3,4-di-O-allyl-5,6-di-O-benzyl-myo-inositol (12.1 g) together with dibutylin oxide (4.0 g) and dry benzene (150 ml) was heated under reflux for 2 hours. After evaporation of benzene and addition of dry dimethyl formamide (60 ml) and benzyl bromide (5.5 ml) the solution was kept at 50° C. for 24 hours. The crude product was chromatographed on silica gel (250 g) and eluted with ether-light petroleum to give 9.5 g of 1,5,6-tri-O-benzyl-3,4-di-O-allyl-myo-inositol. A mixture of the obtained product, toluene-p-sulphonic acid monohydrate (0.9 g), ethanol (190 ml), water (10 ml) and palladium-on-charcoal (1 g, 10% from Fluka) was heated under reflux with stirring for 4 hours. The crude product was chromatographed on silica gel and elution with ether-light petroleum (4:1) gave a compound, identified with NMR to be 1,5,6-tri-O-benzyl-myo-inositol. The described substances are racemic mixtures. If desired the racemic mixture of the latter one could be separated into the enantiomeric forms by forming diastereomers with camphanic acid.





Name
Identifiers


|
REACTION_CXSMILES
|
[OH2:1].[C:2]1([CH3:12])[CH:7]=[CH:6][C:5](S(O)(=O)=O)=[CH:4][CH:3]=1.[CH2:13]([OH:15])C.[CH:16]1[CH:21]=CC(CO[C@H]2C(OCC3C=CC=CC=3)[C@@H](OCC3C=CC=CC=3)[C@H](O)C(O)[C@H]2O)=C[CH:17]=1>[Pd].O>[C:2]12([CH3:12])[C:16]([CH3:21])([CH3:17])[CH:5]([CH2:6][CH2:7]1)[CH2:4][CH:3]2[C:13]([OH:15])=[O:1] |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.9 g
|
|
Type
|
reactant
|
|
Smiles
|
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
|
|
Name
|
|
|
Quantity
|
190 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC=C(C=C1)CO[C@@H]2[C@@H](C([C@H]([C@@H](C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)O)O)O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring for 4 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude product was chromatographed on silica gel and elution with ether-light petroleum (4:1)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
gave a compound
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the racemic mixture of the latter one
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
could be separated into the enantiomeric forms
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
